N-[2-(4-methoxyphenoxy)ethyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)12-7-8-15-11-5-3-10(14-2)4-6-11/h3-6H,7-8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFVTIKHBGVXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Systematic Derivatization Strategies for Structural Exploration
Systematic derivatization of N-[2-(4-methoxyphenoxy)ethyl]acetamide allows for a thorough exploration of its structure-activity relationships (SAR) for various potential applications. Modifications can be strategically made to the aromatic ring, the ethyl linkage, and the acetamide (B32628) moiety.
The 4-methoxyphenyl (B3050149) ring offers several positions for the introduction of various substituents to modulate the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions, such as nitration, halogenation, Friedel-Crafts alkylation, and acylation, can be employed to introduce a wide range of functional groups.
For example, nitration of the aromatic ring, followed by reduction, would provide an amino group that can be further functionalized. Halogenation can introduce bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.
The position of the new substituent will be directed by the existing methoxy (B1213986) group, which is an ortho-, para-director. Since the para position is already occupied by the ether linkage, substitution would be expected to occur at the positions ortho to the methoxy group.
Table 2: Potential Aromatic Ring Substitutions on this compound and Their Effects
| Reaction Type | Reagent | Potential Substituent | Expected Effect on Properties |
| Nitration | HNO3/H2SO4 | -NO2 | Electron-withdrawing |
| Halogenation | Br2, FeBr3 | -Br | Electron-withdrawing, synthetic handle |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | -COCH3 | Electron-withdrawing |
| Friedel-Crafts Alkylation | CH3Cl, AlCl3 | -CH3 | Electron-donating |
The ethyl and acetamide linkages are key structural features that can be modified to control the conformation and flexibility of the molecule. The amide bond itself can exist in cis and trans conformations, with the trans conformation generally being more stable.
Modifications to the ethyl linkage could include the introduction of alkyl or other substituents. This would create a chiral center and could be used to study the impact of stereochemistry on the molecule's properties. The length of the linker could also be extended or shortened by using, for example, 3-(4-methoxyphenoxy)propylamine or (4-methoxyphenoxy)methylamine as starting materials.
The acetamide group can also be readily modified. The N-H proton can be replaced with an alkyl group, for instance, by reaction with an alkyl halide in the presence of a base. This would result in a tertiary amide, which would have different hydrogen bonding capabilities and conformational preferences compared to the secondary amide. The acetyl group itself can be replaced by other acyl groups by using different acylating agents, such as benzoyl chloride or propionyl chloride, to explore the impact of different steric and electronic properties at this position.
These systematic modifications provide a powerful tool for fine-tuning the properties of this compound and for developing a comprehensive understanding of its chemical nature.
The Synthesis of Prodrugs and Bioconjugates of this compound for Targeted Delivery: An Unexplored Frontier
A comprehensive review of publicly available scientific literature reveals a notable absence of specific research focused on the synthesis of prodrug forms and bioconjugates of the chemical compound this compound for the purpose of targeted delivery. While the principles of prodrug design and bioconjugation are well-established strategies in medicinal chemistry to enhance the therapeutic properties of molecules, their application to this particular acetamide derivative does not appear to be a documented area of investigation.
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body, often at a specific site of action. This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, or to reduce its toxicity. Bioconjugation, on the other hand, involves the covalent attachment of a molecule to a larger entity, such as a polymer, antibody, or nanoparticle, to alter its pharmacokinetic properties and direct it to a specific biological target.
Despite the potential benefits that could be conferred upon this compound through these methodologies—such as improved solubility, enhanced cell permeability, or tissue-specific accumulation—there are no detailed research findings or established synthetic protocols in the surveyed literature that describe such modifications. The scientific community has yet to publish studies detailing the design, synthesis, and evaluation of prodrugs or bioconjugates derived from this compound.
Consequently, there is no data available to populate tables on synthetic methodologies, linkers used, targeting moieties, or the characterization of any resulting prodrugs or bioconjugates of this compound. The exploration of such chemical transformations for this specific molecule remains a potential area for future research and development in the field of drug delivery.
Comprehensive Investigations into Biological Activities and Pharmacological Profiles
Exploration of Potential Therapeutic Applications and Pharmacological Effects
The therapeutic potential of N-[2-(4-methoxyphenoxy)ethyl]acetamide and its derivatives spans several key areas of pharmacological interest, including receptor modulation, enzyme inhibition, and the management of neurological and pain-related conditions. Furthermore, related compounds have demonstrated a range of antimicrobial, anti-inflammatory, and anticancer properties.
Modulatory Effects on Receptor Systems and Associated Cellular Responses
While direct studies on this compound's interaction with receptor systems are limited, research on structurally analogous compounds provides significant insights. Notably, N-anilinoethylamides, a class of melatoninergic agents, mimic the natural ligand melatonin (B1676174). One such compound, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, has demonstrated nanomolar binding affinity for both MT1 and MT2 melatonin receptors. researchgate.net This suggests that this compound, sharing a similar ethylacetamide side chain, may also exhibit activity at these G protein-coupled receptors which are crucial for regulating circadian rhythms and have been implicated in sleep disorders and depression. researchgate.net
Another related compound, N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide, has been synthesized and identified as an orally bioavailable agonist for both MT1 and MT2 melatonin receptors. nih.gov Further research into phenoxyacetamide derivatives has also explored their interactions with other receptor systems. For instance, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been identified as a selective σ1 receptor ligand, a receptor implicated in pain modulation. nih.gov
Enzyme Inhibition and Activation Studies (e.g., metalloproteinases, protein tyrosine phosphatase 1B)
The inhibitory potential of phenoxyacetamide derivatives extends to various enzyme systems. A notable example is the investigation of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(4-methoxyphenoxy)acetamide as a potential inhibitor of the BCR-ABL1 kinase, a key target in the treatment of chronic myeloid leukemia. mdpi.com
While direct evidence for the inhibition of matrix metalloproteinases (MMPs) by this compound is not yet available, the broader class of acetamide (B32628) derivatives has been a focus of MMP inhibition research. For example, N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide has been identified as a selective inhibitor of the MMP-9 hemopexin domain. researchgate.net
Similarly, the potential interaction with protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity, remains an area for future investigation. sigmaaldrich.com The general class of acetamide compounds has been explored as potential inhibitors of various enzymes involved in neurodegenerative diseases. nih.gov
Investigation of Potential in Neurological and Pain-Related Therapies
The structural similarities of this compound to known neurologically active compounds suggest its potential in this therapeutic area. The analgesic and anxiolytic properties of the MT2-selective melatonin receptor ligand UCM765 (N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide) in rodents highlight the potential of related structures in managing neurological and pain conditions. researchgate.net
Furthermore, a study on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a selective σ1 receptor ligand, demonstrated antinociceptive effects in a formalin test, indicating its potential in treating inflammatory pain. nih.govnih.gov Research into a series of N-phenylacetamide sulphonamides identified compounds with good analgesic activity, some comparable or superior to paracetamol, particularly in the context of inflammatory pain. nih.gov The well-established analgesic properties of acetaminophen (B1664979) (paracetamol), an acetamide derivative, further support the potential of this chemical class in pain management. mdpi.com
Assessment of Antimicrobial, Anti-inflammatory, and Anticancer Properties of Related Compounds
A growing body of evidence supports the diverse biological activities of phenoxyacetamide derivatives.
Antimicrobial Properties: Various studies have demonstrated the antimicrobial potential of this class of compounds. For example, N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide has shown significant inhibition against both Gram-positive and Gram-negative bacteria. Other research has focused on synthesizing novel phenoxyacetamide derivatives and evaluating their activity against a range of bacterial and fungal strains. nih.gov
Anti-inflammatory Properties: The anti-inflammatory potential of phenoxyacetamide derivatives is a significant area of investigation. A study of synthesized 2-(substituted phenoxy) acetamide derivatives revealed that compounds with halogen substitutions on the aromatic ring exhibited notable anti-inflammatory activity. researchgate.netnih.gov Molecular docking studies have also suggested that phenoxyacetanilide derivatives may act as potent non-steroidal anti-inflammatory drugs by targeting the COX-2 enzyme. semanticscholar.org The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, similar to established NSAIDs. mdpi.com
Anticancer Properties: Several phenoxyacetamide derivatives have been evaluated for their anticancer activity. In one study, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated activity against MCF-7 breast cancer and SK-N-SH neuroblastoma cell lines. researchgate.netnih.gov Another compound, N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide, has shown the potential to induce apoptosis in cancer cell lines. Furthermore, N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives have been identified as novel potential inhibitors of BCR-ABL1, a key protein in certain types of leukemia. mdpi.com The anticancer mechanisms of related compounds, such as chalcones with methoxy (B1213986) substituents, are also under investigation and may involve the modulation of ATP-binding cassette transporters and tubulin polymerization. nih.gov
| Compound Class | Reported Biological Activity | Specific Examples |
|---|---|---|
| Phenoxyacetamide Derivatives | Antimicrobial, Anti-inflammatory, Anticancer | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide |
| N-anilinoethylamides | Melatonin Receptor (MT1/MT2) Agonism | N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide |
| Thiazole-containing Phenoxyacetamides | Antimicrobial, Anticancer (Apoptosis Induction) | N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide |
| Benzothiazole-containing Phenoxyacetamides | Anticancer (BCR-ABL1 Inhibition) | N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(4-methoxyphenoxy)acetamide |
Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular interactions of this compound is key to unlocking its full therapeutic potential. This involves identifying specific molecular targets and validating their binding sites.
Identification and Validation of Specific Molecular Targets and Binding Sites
For related compounds, specific molecular targets have been identified. As mentioned, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide targets the MT1 and MT2 melatonin receptors. researchgate.net Molecular modeling has been instrumental in understanding the binding modes of such ligands to these receptors. researchgate.net
In the context of anticancer activity, the BCR-ABL1 kinase is a validated target for N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives. mdpi.com For anti-inflammatory action, the COX-2 enzyme is a key target for many phenoxyacetamide derivatives, with molecular docking studies helping to elucidate the binding interactions within the enzyme's active site. semanticscholar.org
The thiazole (B1198619) moiety present in some related compounds is known to be crucial for their biological activity, potentially through enzyme inhibition or receptor modulation. The sigma-1 (σ1) receptor has been identified as the target for the antinociceptive effects of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, with molecular docking revealing key interactions with residues such as Asp126, Tyr120, His154, and Trp164. nih.gov
Future research will need to employ similar techniques, including in silico modeling, binding assays, and structural biology, to specifically identify and validate the molecular targets and binding sites of this compound.
| Compound Name | Molecular Target | Therapeutic Area |
|---|---|---|
| N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide | MT1/MT2 Melatonin Receptors | Neurological/Sleep Disorders |
| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Sigma-1 (σ1) Receptor | Pain/Inflammation |
| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(4-methoxyphenoxy)acetamide | BCR-ABL1 Kinase | Cancer |
| Phenoxyacetanilide Derivatives | COX-2 Enzyme | Inflammation |
Based on a comprehensive search of available scientific literature, there is no specific research data published for the compound This compound that would allow for a detailed analysis of its biological activities and pharmacological profile as requested in the provided outline.
The search did not yield any studies detailing this specific compound's ligand-receptor interactions, its effects on signal transduction pathways, or any subsequent cellular and physiological effects. Furthermore, no in vitro pharmacological data—such as cell-based assays for efficacy, potency, selectivity, or studies on its cellular uptake, distribution, metabolism, or activity in disease-relevant models—could be located for this compound.
While information is available for structurally related compounds, such as other phenoxy acetamide derivatives or melatonin receptor agonists with different substitution patterns, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules.
Therefore, it is not possible to generate the requested article with scientifically accurate and validated information for the specified sections.
Advanced Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Elucidation of Key Structural Determinants for Biological Activity and Selectivity
The biological profile of N-[2-(4-methoxyphenoxy)ethyl]acetamide is intricately linked to its three-dimensional structure and the electronic properties of its constituent parts. The key structural determinants for its activity and selectivity are the substituent on the phenyl ring, the acetamide (B32628) moiety, and the phenoxyethyl linker.
The nature and position of substituents on the phenoxy ring play a pivotal role in modulating the binding affinity of this compound derivatives to their biological targets. The 4-methoxy group of the parent compound is a critical feature that influences both the steric and electronic profile of the molecule.
Studies on related classes of compounds, such as 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, have shown that extending the 4-alkoxy group can increase binding affinity at certain receptors, suggesting that the lipophilicity and size of the substituent at this position are important for target engagement. frontiersin.org For instance, increasing the chain length from a methoxy (B1213986) to a propoxy or butoxy group could enhance van der Waals interactions with hydrophobic residues in a binding site.
Conversely, replacing the methoxy group with electron-withdrawing groups, such as halogens or a nitro group, would significantly alter the electronic properties of the phenoxy ring. Such modifications have been shown in other phenoxy acetamide series to enhance activities like anti-inflammatory and anticancer effects.
To illustrate the impact of substituents on binding affinity, the following table presents hypothetical data based on common trends observed in medicinal chemistry for a generic receptor target.
| Substituent (R) at 4-position | Nature of Substituent | Relative Binding Affinity | Potential Interactions |
|---|---|---|---|
| -OCH3 (methoxy) | Electron-donating, H-bond acceptor | Baseline | Hydrogen bonding, moderate lipophilicity |
| -H | Neutral | Decreased | Loss of H-bond acceptor |
| -OH | Electron-donating, H-bond donor/acceptor | Increased | Enhanced hydrogen bonding potential |
| -Cl | Electron-withdrawing, lipophilic | Increased | Enhanced hydrophobic interactions |
| -NO2 | Strongly electron-withdrawing | Variable | Potential for strong polar interactions |
| -CH2CH3 (ethyl) | Electron-donating, lipophilic | Increased | Enhanced hydrophobic interactions |
The acetamide and phenoxyethyl moieties are fundamental to the molecular recognition of this class of compounds. The acetamide group is a well-established pharmacophore in numerous biologically active molecules. nih.gov Its key features are the carbonyl oxygen, which is an effective hydrogen bond acceptor, and the N-H group, which can act as a hydrogen bond donor. These interactions are often crucial for anchoring the ligand within the active site of a protein.
Computational and NMR studies on related acetamide derivatives have shown that rotation around the amide bond can be restricted, sometimes leading to the existence of distinct rotational isomers (rotamers). researchgate.net The orientation of the acetamide group relative to the phenoxy ring is particularly important. Steric hindrance from substituents on the ring can cause the acetamide group to twist out of the plane of the phenyl ring. iucr.org This twisting can significantly impact how the molecule fits into a binding pocket and can either enhance or diminish its biological activity by affecting the alignment of key interacting groups with complementary residues in the receptor. For instance, a more planar conformation might favor pi-stacking interactions, while a more twisted conformation might be necessary to avoid steric clashes and to position hydrogen bonding groups optimally.
Rational Design and Optimization of this compound Derivatives
Building upon the foundational SAR and SPR data, the rational design and optimization of this compound derivatives aim to enhance desired biological effects while minimizing off-target activities and improving pharmacokinetic properties.
The process of optimizing a lead compound like this compound typically follows an iterative cycle of design, synthesis, and biological evaluation. Initial SAR findings, such as the importance of the 4-methoxy group, would prompt the synthesis of a focused library of analogues to further probe that position.
For example, if initial studies suggest that increased lipophilicity at the 4-position is beneficial, a medicinal chemist might design analogues where the methoxy group is replaced with ethoxy, propoxy, or even a trifluoromethoxy group to fine-tune electronic and lipophilic properties. The biological data from these new compounds would then feed back into the design cycle, refining the SAR model and guiding the next round of modifications. This iterative process allows for a systematic exploration of the chemical space around the lead compound to identify derivatives with superior properties.
Several strategies can be employed to optimize the potency, selectivity, and metabolic stability of this compound derivatives.
Potency and Selectivity Enhancement: Fine-tuning the substituents on the phenoxy ring is a primary strategy. Introducing groups that can form additional favorable interactions with the target receptor, such as stronger hydrogen bonds or hydrophobic contacts, can lead to increased potency. Selectivity can be improved by exploiting differences in the binding pockets of related receptors. For instance, if an off-target receptor has a smaller binding pocket, introducing a bulkier substituent on the ligand could sterically hinder its binding to the off-target while maintaining or improving its affinity for the intended target.
Improving Biological Stability: The methoxy group and the acetamide linkage can be susceptible to metabolic degradation. The O-demethylation of the methoxy group is a common metabolic pathway. nih.gov To block this, the methoxy group could be replaced with a metabolically more stable group, such as a fluorine or chlorine atom, which can also modulate the electronic properties of the ring. The amide bond of the acetamide moiety can be hydrolyzed by amidases. To enhance stability, the acetamide group could be replaced with a bioisostere, which is a different functional group with similar steric and electronic properties. Examples of amide bioisosteres include 1,2,4-oxadiazoles or trifluoroethylamines. These replacements aim to retain the key interactions of the original amide while being less prone to enzymatic cleavage.
The following table summarizes some potential optimization strategies and their rationales.
| Optimization Goal | Strategy | Rationale |
| Increase Potency | Elongate 4-alkoxy chain (e.g., -OCH2CH3) | Enhance hydrophobic interactions within the binding pocket. |
| Introduce H-bond donors/acceptors (e.g., -OH, -NH2) | Form additional hydrogen bonds with the target receptor. | |
| Improve Selectivity | Introduce bulky substituents (e.g., tert-butyl) | Create steric hindrance to prevent binding to smaller off-target receptor pockets. |
| Enhance Metabolic Stability | Replace 4-methoxy with a halogen (e.g., -F, -Cl) | Block O-demethylation metabolic pathway. |
| Replace acetamide with a bioisostere (e.g., 1,2,4-oxadiazole) | Reduce susceptibility to hydrolysis by amidase enzymes. |
Through such rational and iterative approaches, the initial scaffold of this compound can be systematically refined to yield optimized drug candidates with improved therapeutic potential.
Scaffold Hopping and Bioisosteric Replacements for Novel Compound Generation
In the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists frequently employ advanced drug design strategies such as scaffold hopping and bioisosteric replacement. These techniques are integral to modern drug discovery, allowing for the exploration of new chemical space while retaining the key pharmacophoric features of a lead compound like this compound. By systematically modifying the core structure (scaffold) or replacing key functional groups with bioisosteres, researchers can overcome challenges such as poor metabolic stability, off-target toxicity, and limited patentability.
Scaffold hopping involves the replacement of the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key interacting groups. This strategy can lead to the discovery of novel chemotypes with significantly different physicochemical properties but comparable or enhanced biological activity. For the phenoxyacetamide scaffold, this could involve replacing the central phenoxyacetamide core with other heterocyclic or carbocyclic systems that can spatially orient the essential pharmacophoric elements in a similar manner to the original compound.
Bioisosteric replacement, on the other hand, focuses on the substitution of specific atoms or functional groups with other groups that have similar steric, electronic, and physicochemical properties. The goal is to modulate the molecule's properties, such as size, shape, electron distribution, and lipophilicity, to enhance its biological activity, selectivity, and metabolic stability. For this compound, key areas for bioisosteric replacement include the 4-methoxy group on the phenyl ring, the amide linkage, and the phenyl ring itself.
A notable example of scaffold hopping applied to the broader class of phenoxyacetamide derivatives is in the development of inhibitors for EthR, a transcriptional repressor in Mycobacterium tuberculosis. Starting from an N-phenyl-phenoxyacetamide hit, researchers explored alternative scaffolds to improve potency and drug-like properties. One successful strategy involved replacing the N-phenylacetamide moiety with a different heterocyclic system, leading to compounds with enhanced activity.
The following table illustrates a hypothetical scaffold hopping approach based on a generic phenoxyacetamide core, showcasing how different scaffolds can be explored to maintain or improve biological activity.
| Original Scaffold | Hopped Scaffold | Rationale | Potential Impact on Activity |
| Phenoxyacetamide | Phenyl-1,2,4-oxadiazole | The 1,2,4-oxadiazole (B8745197) ring can mimic the geometry and hydrogen bonding characteristics of the amide group, potentially improving metabolic stability. | Maintained or improved target engagement with enhanced pharmacokinetic profile. |
| Phenoxyacetamide | Benzoxazole (B165842) | The benzoxazole scaffold can present the key pharmacophoric features in a rigidified conformation, potentially increasing binding affinity. | Increased potency and selectivity due to pre-organization of the binding motifs. |
| Phenoxyacetamide | N-phenyl-thiazole | The thiazole (B1198619) ring can act as a bioisostere for the phenyl ring and part of the linker, offering a different vector for substituent exploration. | Altered selectivity profile and potential for new intellectual property. |
Bioisosteric replacements for the 4-methoxy group on the phenyl ring of this compound could involve substituting it with groups that modulate electronic properties and metabolic stability. For instance, replacing the methoxy group with a fluorine or a trifluoromethyl group can block oxidative metabolism at that position, a common metabolic liability for methoxyarenes. nih.gov
The following table provides examples of bioisosteric replacements for the 4-methoxy group and their potential effects on the properties of the parent compound.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Predicted Change in Property |
| 4-Methoxy (-OCH3) | 4-Fluoro (-F) | Fluorine is a classical bioisostere of a hydroxyl group and can mimic some of the electronic properties of a methoxy group while being more metabolically stable. nih.gov | Increased metabolic stability, altered electronic properties of the phenyl ring. |
| 4-Methoxy (-OCH3) | 4-Difluoromethyl (-OCHF2) | The difluoromethyl group can act as a lipophilic hydrogen bond donor and is more stable to metabolic cleavage than a methoxy group. | Increased metabolic stability and altered lipophilicity. |
| 4-Methoxy (-OCH3) | 4-Methylthio (-SCH3) | The methylthio group has similar steric bulk to the methoxy group but different electronic properties, which can influence binding affinity. | Altered electronic and lipophilic character, potentially affecting target interaction. |
The amide bond in the this compound structure is another key site for bioisosteric replacement. Amide bonds are often susceptible to enzymatic hydrolysis. Replacing the amide with more stable linkers can significantly improve the pharmacokinetic profile of a drug candidate. Heterocycles such as 1,2,3-triazoles and oxadiazoles (B1248032) are common amide bioisosteres.
The table below presents potential bioisosteric replacements for the amide linkage.
| Original Linker | Bioisosteric Replacement | Rationale for Replacement | Predicted Change in Property |
| Amide (-CONH-) | 1,2,3-Triazole | The 1,2,3-triazole ring is a well-established amide bioisostere that is resistant to hydrolysis and can maintain similar hydrogen bonding interactions. | Significantly improved metabolic stability and oral bioavailability. |
| Amide (-CONH-) | 1,2,4-Oxadiazole | The 1,2,4-oxadiazole ring can mimic the steric and electronic properties of the amide bond and is metabolically more stable. | Enhanced metabolic stability while preserving binding interactions. |
| Amide (-CONH-) | Trans-alkene (-CH=CH-) | A trans-alkene can act as a rigid spacer and is not susceptible to hydrolysis, though it lacks the hydrogen bonding capabilities of an amide. | Increased rigidity and metabolic stability, but potential loss of key hydrogen bonding interactions. |
Through the strategic application of scaffold hopping and bioisosteric replacement, medicinal chemists can systematically optimize the structure of this compound and its analogs to generate novel compounds with superior therapeutic potential. These advanced SAR and SPR studies are crucial for navigating the complexities of drug discovery and developing next-generation therapeutics.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Electronic and Vibrational Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govmdpi.com It is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. nih.gov For N-[2-(4-methoxyphenoxy)ethyl]acetamide, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles.
These calculations also yield crucial information about the electronic structure, such as the distribution of electron density, atomic charges, and the energies of molecular orbitals. nih.gov Such studies on related acetamide (B32628) derivatives have successfully elucidated their structural properties and have been compared with experimental data from techniques like X-ray diffraction. nih.gov Accurate quantum chemical computations on acetamide derivatives have been performed to understand their local reactivity and potential as drugs. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.govnih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. For this compound, a HOMO-LUMO analysis would map the electron density of these frontier orbitals, identifying the likely sites for nucleophilic and electrophilic attack and providing a quantitative measure of its reactivity.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. nih.gov It provides a detailed picture of charge distribution and delocalization within a molecule by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov
For this compound, NBO analysis could reveal the extent of electron delocalization from the lone pairs of oxygen and nitrogen atoms into antibonding orbitals of adjacent groups. This delocalization, often described as hyperconjugation, stabilizes the molecule. The analysis quantifies the energy of these interactions, providing insight into intramolecular charge transfer (ICT) phenomena that are crucial for understanding the molecule's electronic properties and stability. nih.govnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species. nih.gov The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. researchgate.net
Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net For this compound, an MEP map would highlight the electronegative oxygen atoms of the methoxy (B1213986) and carbonyl groups as sites of negative potential, and the hydrogen atom of the amide group as a site of positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are key to molecular recognition by biological targets. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques that build upon quantum mechanical insights to study the behavior of molecules and their interactions in complex environments, such as with biological macromolecules.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. rjptonline.org This technique is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. nih.govnih.gov The process involves placing the ligand into the active site of a protein and scoring the different binding poses based on a scoring function that estimates the free energy of binding. researchgate.net
For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. For instance, studies on similar acetamide derivatives have investigated their potential as anticancer agents by docking them into the active sites of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net The results of such studies, including binding energy values and specific hydrogen bond or hydrophobic interactions with amino acid residues in the active site, can elucidate the compound's mechanism of action at a molecular level. rjptonline.org The Automated Topology Builder (ATB) repository provides resources for developing molecular force fields for this compound, which are essential for conducting molecular dynamics simulations to study its complexes with ligands or proteins. uq.edu.au
Below is a table representing hypothetical data from a docking study on a related acetamide compound against potential anti-cancer targets, illustrating the type of information generated.
| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| Bcl-2 (4MAN) | 2-chloro-N-(4-methoxyphenyl)acetamide | -6.5 | TYR101, GLY145, ARG146 |
| Bcl-w (2Y6W) | 2-chloro-N-(4-methoxyphenyl)acetamide | -7.1 | VAL74, ASP90, PHE102 |
| Mcl-1 (5FDO) | 2-chloro-N-(4-methoxyphenyl)acetamide | -6.8 | MET250, ARG263, THR266 |
| This table is illustrative, based on docking studies of similar acetamide compounds against these targets as reported in related literature. nih.govresearchgate.net |
Molecular Dynamics Simulations to Explore Compound-Target Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are crucial for understanding how it interacts with potential biological targets, such as enzymes or receptors. These simulations can predict the stability of the compound when bound to a target protein and reveal the dynamic changes in its conformation.
The foundation for such simulations is an accurate molecular force field, which defines the potential energy of the system. The Automated Topology Builder (ATB) and Repository provides pre-calculated molecular force field parameters for this compound, facilitating its use in MD simulations. uq.edu.au By simulating the compound-target complex in a virtual aqueous environment that mimics physiological conditions, researchers can observe the intricate dance of molecular interactions.
Key insights gained from MD simulations include:
Binding Stability: By analyzing the trajectory of the simulation, researchers can determine if the compound remains stably bound to the target's active site or if it dissociates. This is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein over time.
Interaction Analysis: MD simulations allow for a detailed examination of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The persistence of these interactions throughout the simulation is a strong indicator of binding affinity.
Conformational Dynamics: Both the ligand and the target protein are flexible entities. MD simulations capture the conformational changes that may occur upon binding, which can be critical for biological function. This includes subtle shifts in the protein's side chains or larger domain movements.
For instance, in a hypothetical simulation of this compound bound to a kinase enzyme, MD could reveal the key amino acid residues it interacts with and the conformational flexibility of the methoxyphenoxy and acetamide groups within the binding pocket.
In Silico Drug Discovery Methodologies
In silico drug discovery methodologies leverage computational power to identify and optimize potential drug candidates, significantly accelerating the research and development process. For a compound like this compound, these methods are employed to explore its therapeutic potential systematically.
Virtual Screening for Identification of Novel Ligands and Hit Expansion
Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a specific biological target. nih.gov While this compound itself could be a starting point, VS is more commonly used to find other molecules with similar or better activity. This process can be used for "hit expansion," where the chemical space around a known active compound (a "hit") is explored to find related structures with improved properties.
The process typically involves:
Target Preparation: A 3D structure of the target protein is obtained, often from X-ray crystallography or homology modeling.
Compound Library Preparation: Large databases containing millions of compounds are prepared for docking.
Molecular Docking: Each compound in the library is computationally placed into the binding site of the target protein. A scoring function then estimates the binding affinity for each compound.
Hit Selection: Compounds with the best scores are selected for further experimental testing.
For example, a VS campaign could be initiated using the known structure of a target. By identifying the key interactions made by a reference ligand, new compounds, potentially including derivatives of this compound, could be identified from a virtual library based on their predicted ability to form similar favorable interactions. mdpi.com
Pharmacophore Modeling for De Novo Ligand Design
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A pharmacophore model for a class of compounds related to this compound could be developed based on a set of known active molecules. This model then serves as a 3D query to search for new, structurally diverse compounds that match the required spatial arrangement of features. Furthermore, it can be used for de novo design, where novel molecular structures are built from scratch to fit the pharmacophore model, potentially leading to the creation of entirely new chemical entities with desired biological activity.
Table 1: Potential Pharmacophoric Features of this compound
| Feature | Structural Moiety | Description |
| Aromatic Ring | Methoxy-substituted phenyl | Can engage in π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Acceptor | Ether Oxygen | Can accept a hydrogen bond from a donor group on the target. |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | A strong hydrogen bond acceptor. |
| Hydrogen Bond Donor | Amide N-H | Can donate a hydrogen bond to an acceptor group on the target. |
| Hydrophobic Region | Ethyl Linker | Contributes to hydrophobic interactions within the binding pocket. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.
The development of a QSAR model involves:
Data Set: A collection of compounds with known activities (e.g., IC50 values) is required.
Descriptor Calculation: For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, electronic properties, and topology.
Model Building: Statistical methods, like multiple linear regression (MLR), are used to build an equation that correlates the descriptors with the observed biological activity. kg.ac.rsnih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation. nih.gov
For a series of analogues of this compound, a QSAR model could predict their activity against a particular target. For instance, a hypothetical model might look like:
pIC50 = c0 + c1(LogP) + c2(Topological Polar Surface Area) + c3*(Number of Rotatable Bonds)
This equation would allow researchers to prioritize the synthesis of new derivatives that are predicted to have the highest activity.
Table 2: Hypothetical QSAR Data for this compound Analogues
| Compound ID | R Group (on phenyl) | LogP | TPSA (Ų) | Activity (pIC50) |
| 1 (Parent) | 4-methoxy | 1.8 | 58.5 | 6.5 |
| 2 | 4-chloro | 2.5 | 49.3 | 6.8 |
| 3 | 4-methyl | 2.2 | 49.3 | 6.3 |
| 4 | 4-nitro | 1.9 | 94.8 | 7.1 |
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Drug-Likeness Assessment
For a compound to be a successful drug, it must not only be active against its target but also possess favorable ADMET properties. In silico ADMET prediction models are used early in the drug discovery process to assess the "drug-likeness" of a compound and flag potential liabilities.
These models predict various physicochemical and pharmacokinetic properties, including:
Absorption: Parameters like solubility, permeability (e.g., Caco-2 cell model), and adherence to guidelines like Lipinski's Rule of Five are predicted.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are made.
Metabolism: Common sites of metabolism by cytochrome P450 enzymes are identified.
Excretion: The likely route of elimination from the body is estimated.
Toxicity: Potential toxicities, such as cardiotoxicity (hERG inhibition) or mutagenicity (Ames test), are flagged.
Computational tools can provide a comprehensive ADMET profile for this compound, helping to evaluate its potential for further development.
Table 3: Predicted ADMET Properties for this compound
| Property | Predicted Value/Assessment | Implication for Drug-Likeness |
| Molecular Weight ( g/mol ) | 209.24 | Favorable (< 500) |
| LogP (Octanol/Water Partition) | ~1.8 | Optimal range for permeability and solubility |
| Hydrogen Bond Donors | 1 | Favorable (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Favorable (≤ 10) |
| Aqueous Solubility | Moderately Soluble | Suggests potential for good absorption |
| Blood-Brain Barrier Penetration | Likely | May be suitable for CNS targets |
| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Favorable safety profile |
Advanced Analytical and Spectroscopic Characterization in Academic Research
Crystallographic Studies for Solid-State Structure Determination and Intermolecular Interactions
While spectroscopic methods provide detailed structural information in solution or the gas phase, crystallographic studies are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.
Should N-[2-(4-methoxyphenoxy)ethyl]acetamide be successfully crystallized, single-crystal X-ray diffraction analysis would provide a wealth of information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity.
Furthermore, X-ray diffraction would elucidate the packing of the molecules in the crystal lattice and reveal the nature of intermolecular interactions. Of particular interest would be the hydrogen bonding network. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It is highly probable that in the solid state, molecules of this compound would form hydrogen-bonded chains or dimers. The analysis would detail the geometry of these hydrogen bonds (donor-acceptor distance and angle), which are crucial for understanding the physical properties of the solid material. Other weaker intermolecular interactions, such as C-H···O or π-π stacking between the aromatic rings, could also be identified and characterized.
Currently, there is no publicly available crystal structure data for this compound.
Future Research Directions and Translational Impact
Design and Synthesis of Next-Generation N-[2-(4-methoxyphenoxy)ethyl]acetamide Analogues with Improved Profiles
The development of next-generation analogues of this compound is a key objective for enhancing therapeutic efficacy and specificity. The design of these new molecules focuses on modifying the core structure to optimize interactions with biological targets. Synthetic strategies are centered on creating a diverse library of related compounds for extensive screening.
Future design strategies will likely involve:
Scaffold Hopping and Bioisosteric Replacement: Replacing the phenoxy acetamide (B32628) core with other chemical scaffolds that maintain a similar three-dimensional arrangement of key functional groups. Bioisosteric replacement of the methoxy (B1213986) or amide functionalities could also be explored to improve metabolic stability and target binding.
Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule, such as the methoxy group on the phenyl ring or the length of the ethyl chain, will be crucial. This will help in elucidating the structural requirements for desired biological activity. For instance, the introduction of different substituents on the phenoxy ring can significantly influence the compound's properties. nih.gov
Conformational Constraint: Introducing rigid elements into the ethylacetamide linker could lock the molecule into a more biologically active conformation, potentially increasing potency and reducing off-target effects.
The synthesis of these novel analogues will employ modern organic chemistry techniques to ensure efficiency and purity. Multi-step synthetic routes, beginning with precursors like 2,4-dimethylphenol (B51704) or other substituted phenols, can be adapted to create a wide range of derivatives. evitachem.com The reaction of a substituted phenol (B47542) with an appropriate alkyl halide followed by amidation is a common synthetic pathway that can be readily modified. evitachem.comnih.gov
Table 1: Potential Modifications for Next-Generation Analogues
| Structural Part | Modification Strategy | Desired Improvement |
|---|---|---|
| 4-methoxyphenoxy group | Substitution with halogens, alkyl groups, or nitro groups | Enhanced anti-inflammatory or antimicrobial activity nih.gov |
| Ethyl linker | Varying chain length or introducing rigidity | Optimize target binding and pharmacokinetic properties |
| Acetamide group | Bioisosteric replacement (e.g., with sulfonamide or reverse amide) | Improved metabolic stability and hydrogen bonding capabilities |
Exploration of Novel Therapeutic Areas Based on Evolving Mechanistic Understanding
While the initial therapeutic focus of this compound and its derivatives may have been in specific areas, a deeper understanding of their mechanism of action could unveil new applications. Research into the biological targets and signaling pathways modulated by these compounds is essential for this expansion.
Phenoxy acetamide derivatives have been investigated for a wide range of biological activities, suggesting that this compound could have potential in multiple therapeutic areas. nih.gov These include:
Oncology: Some acetamide derivatives have demonstrated significant anti-cancer activity against various cell lines. nih.govijcce.ac.ir Future research could explore the potential of this compound analogues as kinase inhibitors or agents that induce apoptosis in cancer cells.
Neurodegenerative Diseases: Given that some acetamide compounds have shown activity as tranquilizers and anti-depressants, there is a potential for developing analogues that can cross the blood-brain barrier and modulate neuroinflammatory pathways or neurotransmitter systems. nih.gov
Infectious Diseases: The acetamide scaffold has been a basis for the development of compounds with antibacterial and antifungal properties. nih.gov Modifications to the core structure could lead to new agents effective against drug-resistant pathogens.
Inflammatory Disorders: The phenoxy group is a component of molecules with anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX). mdpi.com Further investigation could position this compound derivatives as candidates for treating chronic inflammatory conditions.
A more profound understanding of how these molecules interact with enzymes, receptors, and ion channels will be pivotal in guiding the exploration of these new therapeutic avenues. evitachem.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of drug discovery and development, and their application to the this compound family of compounds is a promising future direction. mdpi.comnih.gov These computational tools can significantly accelerate the design-synthesis-test cycle.
Key applications of AI/ML in this context include:
De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are predicted to have high activity against a specific biological target. nih.gov These models can explore a vast chemical space to propose innovative analogues of this compound with optimized properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models based on existing data from synthesized analogues. These QSAR models can then be used to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. crimsonpublishers.com This allows for the early identification of compounds that are likely to fail in later stages of development, saving time and resources.
Target Identification and Validation: Machine learning can analyze large biological datasets to identify potential new targets for this compound and its derivatives, further expanding their therapeutic potential.
The integration of AI and ML will enable a more data-driven and efficient approach to drug design, moving away from traditional trial-and-error methods. nih.gov
Table 2: AI/ML Tools in the Development of this compound Analogues
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| Generative Adversarial Networks (GANs) | AI models that generate novel molecular structures with desired properties. crimsonpublishers.com | Accelerates the discovery of new lead compounds. |
| Reinforcement Learning | An ML technique that can be used to optimize molecules for multiple properties simultaneously. mdpi.com | Facilitates the design of compounds with a balanced profile of efficacy and safety. |
| Deep Learning for Toxicity Prediction | Neural networks trained to predict the potential toxicity of chemical compounds. crimsonpublishers.com | Reduces the likelihood of late-stage failures in drug development. |
Q & A
Q. What challenges arise in multi-step synthesis, and how can they be mitigated?
- Challenges :
- Intermediate Instability : The phenoxyethyl intermediate may oxidize; use argon atmosphere.
- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio for acetylation).
- Scale-Up : Employ continuous flow systems to maintain temperature control and mixing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
